molecular formula C8H4N4S2 B7762938 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile

Cat. No.: B7762938
M. Wt: 220.3 g/mol
InChI Key: KZBSENMHTIDEHV-UHFFFAOYSA-N
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Description

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved through microwave-assisted synthesis. This method involves the use of a microwave device to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction typically involves the use of appropriate starting materials and reagents under controlled conditions to ensure the formation of the target compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The compound’s electronic properties also play a crucial role in its function within electronic devices, where it facilitates charge transport and enhances device performance.

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its specific functional groups and electronic properties, which make it particularly suitable for applications in both biological and electronic fields. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.

Properties

IUPAC Name

3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBSENMHTIDEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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